Carbonic Anhydrase Isoform Selectivity Modulation via Meta-Chloro Substitution in N,N-Dimethylbenzenesulfonamide Scaffolds
Introduction of dimethyl groups onto the sulfonamide nitrogen of benzenesulfonamide broadly reduces binding affinity across carbonic anhydrase (CA) isoforms, but critically enhances selectivity toward a single isoform. A meta-chloro substituent on the 2,6-dimethylbenzenesulfonamide core does not alter binding to CA I, yet it increases affinity to all other CA isoforms tested [1]. This class-level SAR finding directly applies to 4-amino-3-chloro-N,N-dimethylbenzenesulfonamide (target), which bears both the N,N-dimethyl motif and a chlorine atom meta to the sulfonamide group. For reference, the non-dimethylated analog 4-amino-3-chlorobenzenesulfonamide (CAS 53297-68-0) exhibits a Ki of 110 nM against human CA II in a stopped-flow CO₂ hydration assay [2]. The target compound, by virtue of N,N-dimethylation combined with 3-chloro substitution, is predicted to show attenuated overall CA II potency relative to the primary sulfonamide but with markedly improved selectivity across the CA isoform panel—a profile desirable for target-specific chemical probe development.
| Evidence Dimension | Carbonic anhydrase isoform binding selectivity profile |
|---|---|
| Target Compound Data | Predicted: reduced CA II affinity vs. primary sulfonamide, enhanced isoform selectivity due to combined N,N-dimethyl + 3-Cl (class-level inference from SAR) [1] |
| Comparator Or Baseline | 4-Amino-3-chlorobenzenesulfonamide (CAS 53297-68-0): Ki = 110 nM for human CA II; non-selective across isoforms [2] |
| Quantified Difference | Not directly quantified in a single study for target compound vs. comparator; class-level SAR indicates directionality: potency ↓, selectivity ↑ upon N,N-dimethylation [1] |
| Conditions | Human recombinant carbonic anhydrase II; stopped-flow CO₂ hydration assay; preincubation 15 min; pH 7.5, 2°C [2] |
Why This Matters
For researchers developing isoform-selective CA inhibitors (e.g., CA IX/XII for oncology), the target compound offers a predictable selectivity-enhancing scaffold that the primary sulfonamide analog cannot provide.
- [1] LIVIVO Search Result. Introduction of dimethyl groups into benzenesulfonamide ring decreased the binding affinity to almost all CA isoforms, but gained in selectivity towards one CA isoform. A chloro group at the meta position of 2,6-dimethylbenzenesulfonamide derivatives did not influence the binding to CA I, but it increased the affinity to all other CAs. https://www.livivo.de/ (accessed 2026-05-10). View Source
- [2] BindingDB Entry BDBM10863. 4-Amino-3-chlorobenzenesulfonamide (CAS 53297-68-0) Ki: 110 nM for human carbonic anhydrase II. Stopped-flow CO₂ hydration assay. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=10863 (accessed 2026-05-10). View Source
